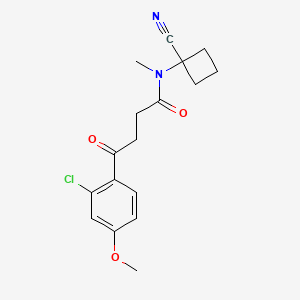
4-(2-chloro-4-methoxyphenyl)-N-(1-cyanocyclobutyl)-N-methyl-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloro-4-methoxyphenyl)-N-(1-cyanocyclobutyl)-N-methyl-4-oxobutanamide is a chemical compound that is commonly referred to as VX-765. It is a potent and selective inhibitor of caspase-1, which is a key enzyme involved in the inflammatory response. VX-765 has been extensively studied for its potential therapeutic applications in various inflammatory and neurodegenerative disorders.
Mechanism of Action
VX-765 is a potent and selective inhibitor of caspase-1, which is a key enzyme involved in the inflammatory response. Caspase-1 is responsible for the processing and activation of interleukin-1 beta (IL-1β) and interleukin-18 (IL-18), which are pro-inflammatory cytokines. By inhibiting caspase-1, VX-765 reduces the production of IL-1β and IL-18, thereby reducing the inflammatory response.
Biochemical and Physiological Effects:
VX-765 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. VX-765 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. In addition, VX-765 has been shown to reduce the production of IL-1β and IL-18 in human peripheral blood mononuclear cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using VX-765 in lab experiments is its selectivity for caspase-1. This allows researchers to specifically target the inflammatory response without affecting other caspases. However, one limitation of using VX-765 is its potential toxicity. VX-765 has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of VX-765. One area of research is the potential therapeutic applications of VX-765 in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of more selective caspase-1 inhibitors that may have fewer side effects than VX-765. Additionally, the use of VX-765 in combination with other anti-inflammatory drugs may be explored as a potential treatment for inflammatory disorders.
Synthesis Methods
The synthesis of VX-765 involves a multi-step process that begins with the reaction of 2-chloro-4-methoxybenzoic acid with thionyl chloride to yield 2-chloro-4-methoxybenzoyl chloride. The resulting compound is then reacted with 1-cyanocyclobutane in the presence of a base to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-4-oxobutanamide to yield VX-765.
Scientific Research Applications
VX-765 has been extensively studied for its potential therapeutic applications in various inflammatory and neurodegenerative disorders. It has been shown to be effective in reducing inflammation in animal models of rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. VX-765 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
properties
IUPAC Name |
4-(2-chloro-4-methoxyphenyl)-N-(1-cyanocyclobutyl)-N-methyl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-20(17(11-19)8-3-9-17)16(22)7-6-15(21)13-5-4-12(23-2)10-14(13)18/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYCAQVKIZVFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC(=O)C1=C(C=C(C=C1)OC)Cl)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

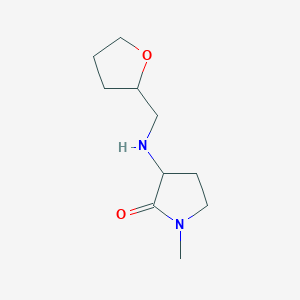
![2-Chloro-N-[2-cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]propanamide](/img/structure/B2954738.png)
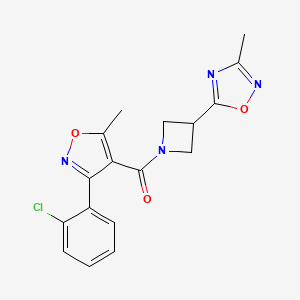
![1-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone](/img/structure/B2954742.png)
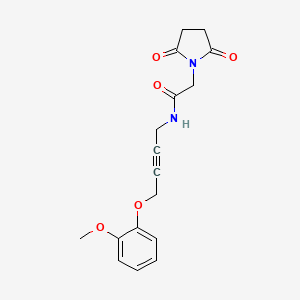
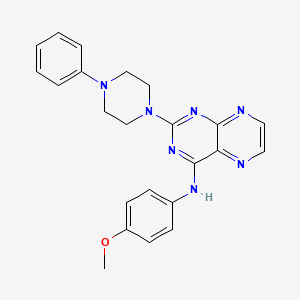

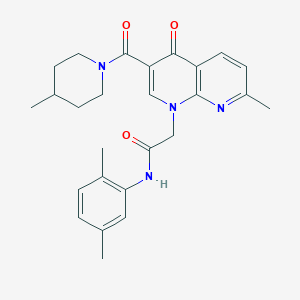
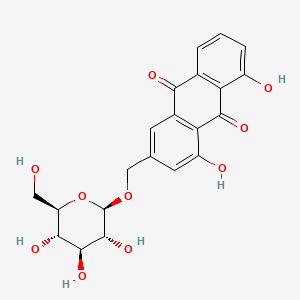
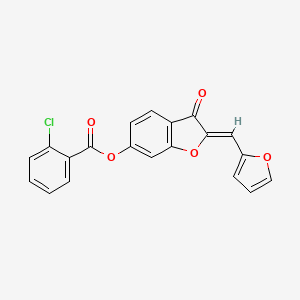

![3-(3-Fluorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2954755.png)

![ethyl 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2954757.png)